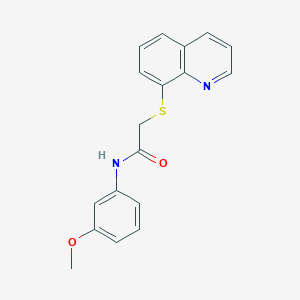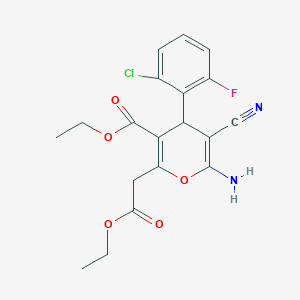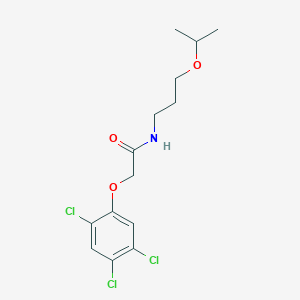
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mécanisme D'action
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase energy expenditure and promote weight loss in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. Additionally, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase brown adipose tissue activity, which plays a role in thermogenesis and energy expenditure.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in scientific research has several advantages. It is a highly selective β3-adrenergic receptor agonist, which allows for specific activation of this receptor. Additionally, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to be effective in promoting weight loss and improving metabolic function in animal models. However, there are also limitations to the use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between animal models and humans. Additionally, the long-term effects of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine on human health are not yet fully understood.
Orientations Futures
There are several future directions for research on 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the potential use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in the treatment of obesity and metabolic disorders in humans. Additionally, further research is needed to fully understand the long-term effects of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine on human health. Finally, there is interest in developing more selective and potent β3-adrenergic receptor agonists that could have greater therapeutic potential.
Méthodes De Synthèse
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine can be synthesized using a multi-step process involving the reaction of 4-chloro-2,6-dimethylphenol with diethylamine, followed by reaction with 1-pentanone and purification by column chromatography. The synthesis of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been described in detail in scientific literature.
Applications De Recherche Scientifique
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been extensively used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to increase energy expenditure and promote weight loss in animal models. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-5-19(6-2)10-8-7-9-11-20-17-14(3)12-16(18)13-15(17)4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWEGKZKFOHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)

![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5171948.png)